

Physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminobenzene-1,3-diol hydrochloride

Cat. No.: B1268286

[Get Quote](#)

In-Depth Technical Guide to 5-Amino-1,3-Benzenediol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its fundamental characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear, accessible format to support research and development activities.

Core Physical and Chemical Properties

5-Amino-1,3-benzenediol hydrochloride is a water-soluble organic compound. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, 5-amino-1,3-benzenediol, provide a foundational understanding.

Table 1: Physical and Chemical Properties of 5-Amino-1,3-Benzenediol and its Hydrochloride Salt

Property	Value	Source
Compound	5-Amino-1,3-benzenediol Hydrochloride	
Molecular Formula	C ₆ H ₈ CINO ₂	[1]
Molecular Weight	161.58 g/mol	[1]
IUPAC Name	5-aminobenzene-1,3-diol;hydrochloride	[1]
CAS Number	6318-56-5	[1]
Compound	5-Amino-1,3-benzenediol (Free Base)	
Melting Point	150-152 °C	
Molecular Formula	C ₆ H ₇ NO ₂	[2]
Molecular Weight	125.13 g/mol	

Synthesis and Purification

The synthesis of amino-1,3-benzenediols, including the 5-amino isomer, can be achieved through a multi-step process. A general and reliable method involves the nitration of a protected 1,3-benzenediol, followed by hydrolysis and subsequent reduction of the nitro group. The final product is then isolated as its hydrochloride salt to improve stability.[\[3\]](#)

Experimental Protocol: General Synthesis of Amino-1,3-Benzenediols

This protocol describes a general method that can be adapted for the synthesis of 5-amino-1,3-benzenediol hydrochloride.

1. Nitration of a Protected 1,3-Benzenediol:

- A 1,3-bis(alkylcarbonato)benzene is reacted with a nitrating agent under controlled conditions to yield a 1,3-bis(alkylcarbonato)nitrobenzene.[\[3\]](#)

2. Hydrolysis:

- The resulting nitrobenzene derivative is then hydrolyzed to produce the corresponding nitro-1,3-benzenediol.[3]

3. Reduction of the Nitro Group:

- The nitro-1,3-benzenediol is subsequently reduced to the amino-1,3-benzenediol. This can be achieved through catalytic hydrogenation.[3]

4. Formation of the Hydrochloride Salt and Purification:

- The crude amino-1,3-benzenediol is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[3]
- Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in concentrated hydrochloric acid, treating with decolorizing carbon, and then cooling to induce crystallization of the purified salt.[3]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 5-amino-1,3-benzenediol hydrochloride.

Analytical Characterization

The identity and purity of 5-amino-1,3-benzenediol hydrochloride can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of aminobenzoic acid derivatives and related compounds.

Table 2: General Parameters for Chromatographic Analysis

Parameter	HPLC	GC
Stationary Phase	Reversed-phase (e.g., C18)	Non-polar or medium-polarity capillary column
Mobile Phase/Carrier Gas	Acetonitrile/water gradients with acid modifiers (e.g., TFA)	Inert gas (e.g., Helium, Nitrogen)
Detection	UV-Vis (Diode Array Detector)	Mass Spectrometry (MS)

A specific HPLC method for a related compound, 3-aminopiperidine, utilizes a chiral column with a mobile phase of aqueous phosphate buffer and acetonitrile, and UV detection at 254 nm. This suggests that similar conditions, with appropriate optimization, could be applied to the analysis of 5-amino-1,3-benzenediol hydrochloride.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 5-amino-1,3-benzenediol hydrochloride is not readily available, the ^1H NMR spectrum of the related compound 1,3-benzenediol in DMSO-d_6 can provide an indication of the expected aromatic proton signals.^[4] For 5-amino-1,3-benzenediol hydrochloride, one would anticipate characteristic shifts for the aromatic protons, as well as signals for the amine and hydroxyl protons, which would be exchangeable with D_2O . The hydrochloride salt formation would likely shift the signals of the protons on and near the amino group.

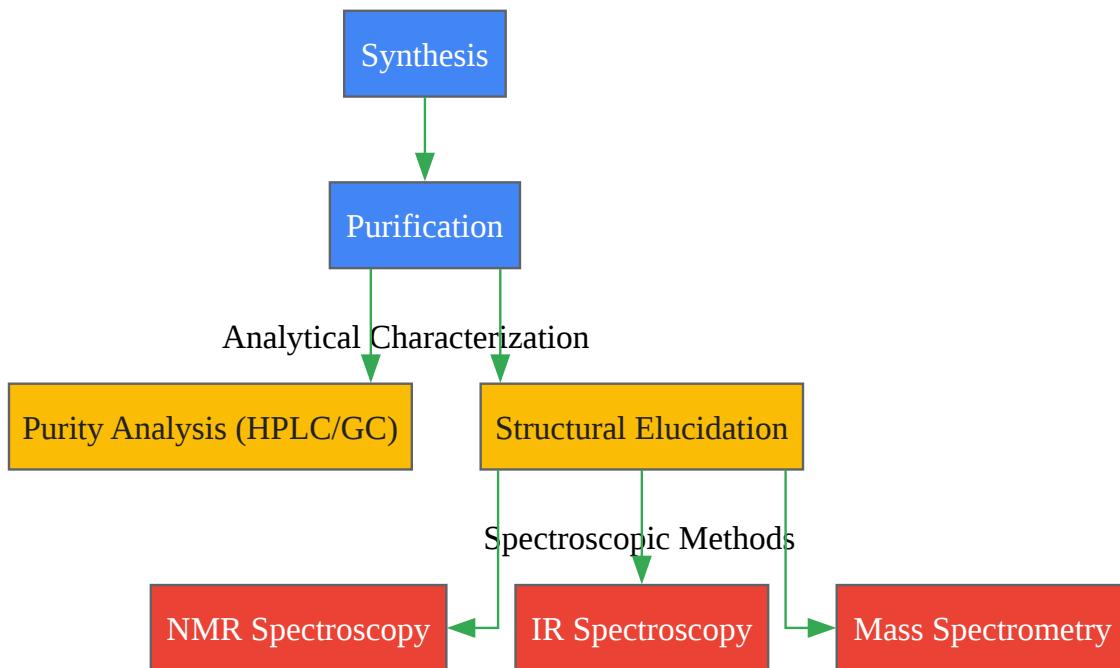

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group	Approximate Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
N-H stretch (amine salt)	2800-3200 (broad)
C-H stretch (aromatic)	3000-3100
C=C stretch (aromatic)	1450-1600
C-O stretch (hydroxyl)	1000-1260
C-N stretch (amine)	1020-1250

The provided FT-IR data for a similar compound, 5-amino-1H-pyrazole-5-carbonitrile, shows characteristic peaks for N-H, C-H, and other functional groups which can be used for comparative purposes.

Synthesis & Purification

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and analytical characterization of a chemical compound.

Safety and Handling

5-Amino-1,3-benzenediol hydrochloride is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

This technical guide serves as a foundational resource for professionals working with 5-amino-1,3-benzenediol hydrochloride. For further detailed information, consulting the primary literature and safety data sheets is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminobenzene-1,3-diol hydrochloride | C₆H₈CINO₂ | CID 459248 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminobenzene-1,3-diol | C₆H₇NO₂ | CID 410751 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents
[patents.google.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268286#physical-and-chemical-properties-of-5-amino-1-3-benzenediol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com